

Quantitative Analysis of Diethylene Glycol in Pharmaceutical Preparations: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Diethylene Glycol	
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Introduction

Diethylene glycol (DEG) is a toxic contaminant that has been illicitly substituted for legitimate excipients, such as glycerin and propylene glycol, in pharmaceutical preparations, leading to multiple mass poisoning incidents worldwide.[1] Its similar physical properties and lower cost make it an attractive but dangerous adulterant.[2] Consequently, robust and reliable analytical methods for the quantitative determination of DEG in pharmaceutical products are crucial for ensuring patient safety and regulatory compliance. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have set stringent limits for DEG in pharmaceutical components, typically not more than 0.10%.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of DEG in various pharmaceutical preparations, focusing on the most widely used and validated analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

The primary methods for the quantitative analysis of DEG in pharmaceuticals are Gas Chromatography, often with a Flame Ionization Detector (GC-FID), and High-Performance



Liquid Chromatography.[2][5] GC-FID is a highly sensitive and reliable method for separating and quantifying volatile and semi-volatile compounds like DEG.[6][7] HPLC methods, sometimes requiring pre-column derivatization to enhance detection, also offer accurate and reproducible results.[8][9]

Gas Chromatography (GC) Methods

GC is a widely accepted technique for DEG analysis due to its high resolution and sensitivity. The following tables summarize typical instrumental parameters and performance data from validated methods.

Table 1: Gas Chromatography (GC) Instrumental Parameters for DEG Analysis

Parameter	Method 1 (GC-FID)	Method 2 (GC-MS)
Column	DB-WAX, 30 m x 0.25 mm I.D., 0.25 μ m film thickness[10]	Capillary column[5]
Carrier Gas	Helium[10] or Nitrogen/Hydrogen[11]	Helium
Flow Rate	1.0 mL/min[10]	Not Specified
Inlet Temperature	220°C[10]	Not Specified
Oven Program	Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min[10]	Isothermal or programmed, specific temperatures not detailed[5]
Detector	Flame Ionization Detector (FID)[7][12]	Mass Spectrometer (MS)[10] [13]
Detector Temp.	250°C (FID)	Not Applicable
Injection Volume	1 μL[10]	Not Specified
Split Ratio	20:1[10]	Not Specified
Internal Standard	Ethylene Glycol[6] or 2,2,2- Trichloroethanol[10][14]	1,3-Propylene Glycol[5]



Table 2: Summary of Quantitative Data for GC Methods

Parameter	Value	Reference
Linearity Range	1.0 - 10.00 mg/mL	[6]
Limit of Quantitation (LOQ)	1.0 mg/mL	[6]
Limit of Detection (LOD)	0.15 mg/mL	[6]
Coefficient of Variation (CV%)	2.3 - 4.4%	[6]
Recovery	99.2 - 102.9%	[5]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC provides an alternative approach, particularly for samples that are not readily volatilized. Pre-column derivatization can be employed to improve the detectability of DEG.

Table 3: High-Performance Liquid Chromatography (HPLC) Instrumental Parameters for DEG Analysis



Parameter	Method 1 (HPLC-RID)	Method 2 (HPLC-UV with Derivatization)
Column	C18 (25 cm x 4 mm)[2]	C18 analytical column[8]
Mobile Phase	Distilled Water[2]	0.01 M KH2PO4 buffer (pH 2.5) and Acetonitrile (47:53 v/v)[8]
Flow Rate	0.5 mL/min[2]	1 mL/min[8]
Column Temperature	25°C[2]	25°C[8]
Detector	Refractive Index Detector (RID)[2]	UV Detector (227 nm)[8]
Injection Volume	20 μL[2]	Not Specified
Derivatizing Agent	None	p-toluenesulfonyl isocyanate (TSIC)[8]

Table 4: Summary of Quantitative Data for HPLC Methods

Parameter	Value	Reference
Linearity Range	0.062 - 18.6 μg/mL	[8]
RSD (Intra- and Interday)	< 4%	[8]

Experimental Protocols

Protocol 1: Sample Preparation for GC Analysis of Liquid Formulations (Syrups)

This protocol is a generalized procedure based on common practices.

Sample Weighing: Accurately weigh approximately 0.5 g of the syrup sample into a 10 mL volumetric flask.[10]



- Internal Standard Addition: Add a known amount of internal standard solution (e.g., 0.10 mL of a 10 mg/mL solution of 2,2,2-Trichloroethanol).[10]
- Dilution: Dilute to volume with a suitable solvent, such as methanol.[10]
- Mixing: Vortex the flask to ensure complete mixing and homogenization.
- Filtration (if necessary): If the solution contains suspended solids, filter it through a 0.20 μm
 PTFE syringe filter.[10]
- Analysis: Inject an aliquot of the prepared sample into the GC system.

Protocol 2: Sample Preparation for GC Analysis of Solid Formulations (Effervescent Tablets)

This protocol is adapted for solid dosage forms.[7]

- Sample Grinding: Grind a representative number of tablets to a fine powder.
- Extraction: Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a suitable extraction vessel.
- Solvent Addition: Add a precise volume of an appropriate extraction solvent (e.g., methanol) and the internal standard.
- Extraction Procedure: Sonicate or shake the mixture for a specified time to ensure complete extraction of DEG.
- Centrifugation/Filtration: Centrifuge the mixture to pellet the insoluble excipients and filter the supernatant through a 0.45 µm filter before injection.

Protocol 3: Sample Preparation for HPLC with Precolumn Derivatization

This protocol is for enhancing the UV detection of DEG.[8]

Sample Aliquot: Take 100 μL of the sample solution.



- Derivatization Reagent Addition: Add 10 μL of a 20% p-toluenesulfonyl isocyanate (TSIC) solution in acetonitrile.
- Reaction Quenching: After a specified reaction time, add 10 μL of water to quench the reaction.
- Analysis: Inject the derivatized sample into the HPLC system.

Visualized Workflows



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GC Sample Preparation Workflow for Liquid Formulations.



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HPLC Pre-column Derivatization Workflow.

Conclusion

The quantitative analysis of **diethylene glycol** in pharmaceutical preparations is a critical quality control measure to safeguard public health. The GC and HPLC methods detailed in these application notes provide reliable and validated approaches for the detection and quantification of DEG. Proper method validation, including specificity, linearity, accuracy, precision, and robustness, is essential before implementing these protocols for routine analysis. Adherence to regulatory guidelines and pharmacopeial monographs is mandatory to ensure the safety and efficacy of pharmaceutical products.

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